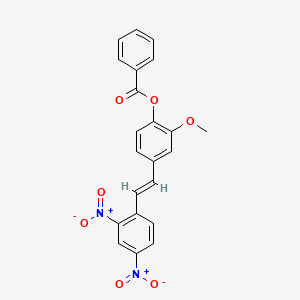

![molecular formula C14H12BrNO2 B11992441 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 5821-04-5](/img/structure/B11992441.png)

4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol ist eine organische Verbindung, die durch das Vorhandensein eines Bromatoms, einer Methoxygruppe und einer Iminbindung gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol beinhaltet typischerweise die Kondensation von 4-Brom-2-hydroxybenzaldehyd mit 2-Methoxyanilin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Iminbildung wird durch das Vorhandensein eines sauren Katalysators, wie z. B. Essigsäure, erleichtert, der den Dehydrationsschritt fördert, der für die Bildung der Iminbindung notwendig ist.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit, die Verwendung von industriellen Lösungsmitteln und Katalysatoren sowie den Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die phenolische Gruppe in 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonen führen.

Reduktion: Die Imingruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Wasserstoff in Gegenwart eines Katalysators zu einem Amin reduziert werden.

Substitution: Das Bromatom kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen es durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol oder katalytische Hydrierung mit Palladium auf Kohlenstoff.

Substitution: Nucleophile wie Natriumazid oder Thioharnstoff in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Wichtigste gebildete Produkte

Oxidation: Chinone und verwandte oxidierte Derivate.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol als vielseitiges Zwischenprodukt für die Synthese komplexerer Moleküle.

Biologie

Diese Verbindung hat potenzielle Anwendungen in der Entwicklung von bioaktiven Molekülen. Die Iminbindung und die phenolische Gruppe sind Strukturmotive, die in vielen biologisch aktiven Verbindungen vorkommen, was darauf hindeutet, dass Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen könnten.

Medizin

In der medizinischen Chemie könnte 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol auf sein Potenzial als Pharmakophor untersucht werden. Seine strukturellen Merkmale ermöglichen es ihm möglicherweise, mit biologischen Zielen wie Enzymen oder Rezeptoren zu interagieren, was zur Entwicklung neuer Therapeutika führt.

Industrie

In der Materialwissenschaft könnte diese Verbindung als Baustein für die Synthese von Polymeren oder anderen Materialien mit spezifischen Eigenschaften verwendet werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem nützlichen Ausgangsmaterial für die Entwicklung neuer Materialien mit maßgeschneiderten Funktionalitäten.

Wirkmechanismus

Der Mechanismus, durch den 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Imingruppe mit nucleophilen Stellen an Proteinen oder Enzymen interagieren, wodurch deren Aktivität möglicherweise gehemmt wird. Die phenolische Gruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und die Bindungsaffinität und Spezifität der Verbindung beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of bioactive molecules. The imine linkage and phenolic group are structural motifs found in many biologically active compounds, suggesting that derivatives of this compound could exhibit interesting biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used as a building block for the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it a useful starting material for the development of new materials with tailored functionalities.

Wirkmechanismus

The mechanism by which 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol exerts its effects depends on its specific application. In biological systems, the imine group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Brom-2-{(E)-[(4-Methoxyphenyl)imino]methyl}phenol: Ähnliche Struktur, aber mit einer anderen Position der Methoxygruppe.

2-Brom-4-methylphenol: Fehlt die Iminbindung und die Methoxygruppe, wodurch es in Bezug auf die Reaktivität weniger vielseitig ist.

2-Methoxy-4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenol: Enthält zusätzliche Methoxygruppen, die seine chemischen Eigenschaften und Reaktivität beeinflussen können.

Einzigartigkeit

4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol ist aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig, die ihm eine ausgeprägte Reaktivität und potenzielle Anwendungen verleihen. Die Kombination aus einem Bromatom, einer Methoxygruppe und einer Iminbindung macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungszwecke.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 4-Brom-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol, wobei seine Herstellungsverfahren, chemischen Reaktionen, wissenschaftlichen Anwendungen, Wirkmechanismen und der Vergleich mit ähnlichen Verbindungen hervorgehoben werden.

Eigenschaften

CAS-Nummer |

5821-04-5 |

|---|---|

Molekularformel |

C14H12BrNO2 |

Molekulargewicht |

306.15 g/mol |

IUPAC-Name |

4-bromo-2-[(2-methoxyphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12BrNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3 |

InChI-Schlüssel |

TTYQJLGIMRFFOA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)

![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)

![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11992408.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)

![N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)